molecular formula C7H5N3S B092917 Pyrido[2,3-d]pyridazine-8(7H)-thione CAS No. 15370-74-8

Pyrido[2,3-d]pyridazine-8(7H)-thione

Cat. No. B092917
CAS RN: 15370-74-8
M. Wt: 163.2 g/mol
InChI Key: LDYSRGSGGHYAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[2,3-d]pyridazine-8(7H)-thione, also known as PPT, is a heterocyclic compound that has been extensively studied for its potential as a therapeutic agent in various fields of medicine. This molecule has a unique structure that makes it a promising candidate for drug development.

Mechanism Of Action

The mechanism of action of Pyrido[2,3-d]pyridazine-8(7H)-thione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. Pyrido[2,3-d]pyridazine-8(7H)-thione has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

Pyrido[2,3-d]pyridazine-8(7H)-thione has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Pyrido[2,3-d]pyridazine-8(7H)-thione has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages And Limitations For Lab Experiments

One of the advantages of using Pyrido[2,3-d]pyridazine-8(7H)-thione in lab experiments is its unique structure, which makes it a promising candidate for drug development. Pyrido[2,3-d]pyridazine-8(7H)-thione has also been shown to have low toxicity, making it a safe compound to work with. However, one of the limitations of using Pyrido[2,3-d]pyridazine-8(7H)-thione in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of Pyrido[2,3-d]pyridazine-8(7H)-thione. One potential area of research is the development of Pyrido[2,3-d]pyridazine-8(7H)-thione-based drugs for the treatment of various diseases. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of Pyrido[2,3-d]pyridazine-8(7H)-thione and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of Pyrido[2,3-d]pyridazine-8(7H)-thione involves the reaction of 2-aminopyridine with carbon disulfide in the presence of sodium hydroxide. The resulting intermediate is then treated with hydrazine hydrate to yield Pyrido[2,3-d]pyridazine-8(7H)-thione. This method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

Pyrido[2,3-d]pyridazine-8(7H)-thione has been studied extensively for its potential as a therapeutic agent in various fields of medicine. It has been found to have antimicrobial, antifungal, antitumor, and anti-inflammatory activities. Pyrido[2,3-d]pyridazine-8(7H)-thione has also been shown to have potential as an antioxidant and neuroprotective agent.

properties

CAS RN

15370-74-8

Product Name

Pyrido[2,3-d]pyridazine-8(7H)-thione

Molecular Formula

C7H5N3S

Molecular Weight

163.2 g/mol

IUPAC Name

7H-pyrido[2,3-d]pyridazine-8-thione

InChI

InChI=1S/C7H5N3S/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4H,(H,10,11)

InChI Key

LDYSRGSGGHYAJW-UHFFFAOYSA-N

Isomeric SMILES

C1=CC2=CN=NC(=C2N=C1)S

SMILES

C1=CC2=C(C(=S)NN=C2)N=C1

Canonical SMILES

C1=CC2=CN=NC(=C2N=C1)S

Origin of Product

United States

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